

Biological Profile and Antitumor Activity of TAK-901

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Compound Focus: Tak-901

CAS No.: 934541-31-8

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The table below summarizes key in vitro and in vivo data for **TAK-901** from a foundational 2013 preclinical study [1].

Aspect	Description / Value	Experimental Context / Notes
Primary Target	Aurora B kinase	Multitargeted inhibitor; derived from a novel azacarboline chemotype [1].
Mechanism of Action	Time-dependent, tight-binding inhibition of Aurora B. Suppresses histone H3 phosphorylation, induces polyploidy, and causes cell cycle arrest [1] [2].	Consistent with the cellular consequences of Aurora B inhibition.
In Vitro IC ₅₀ (Proliferation)	40 to 500 nmol/L	Effective concentration across a panel of human cancer cell lines [1].
In Vivo Efficacy	Potent activity in xenograft models; complete regression observed in an ovarian cancer (A2780) model [1].	Activity correlated with pharmacodynamic responses and tumor tissue retention [1].

Aspect	Description / Value	Experimental Context / Notes
Other Inhibited Kinases	FLT3, FGFR2, VEGFR2, PDGFR β [1] [2].	Based on intact cell and biochemical assays. Inhibition of VEGFR2 suggests potential anti-angiogenic effects [2].

Key Experimental Protocols for TAK-901 Research

The methodologies below are adapted from the literature and can serve as a starting point for your own experiments involving **TAK-901** [2].

In Vitro Kinase Activity Assay (HTRF Format)

This protocol measures the direct inhibition of Aurora B kinase by **TAK-901**.

- **Incubation:** Combine recombinant human Aurora B kinase (complexed with INCENP), **TAK-901** (serially diluted, e.g., 0.01 nM to 500 nM), ATP (10 μ M), and a biotinylated histone H3 peptide substrate in a kinase buffer.
- **Termination:** Stop the reaction by adding EDTA.
- **Detection:** Use a Homogeneous Time-Resolved Fluorescence (HTRF) system. Detect the phosphorylated substrate with a streptavidin-conjugated europium cryptate (donor) and a phospho-specific antibody labeled with XL665 (acceptor).
- **Measurement & Analysis:** Measure the FRET signal. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model [2].

Cellular Proliferation Assay (CellTiter-Glo)

This protocol determines the anti-proliferative effects of **TAK-901** on cancer cells.

- **Seeding:** Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a low density (e.g., 2,000 cells/well) and incubate overnight.
- **Dosing:** Add **TAK-901** at a range of concentrations (e.g., 1 nM to 200 nM).
- **Incubation:** Culture cells for 72 hours.

- **Viability Measurement:** Add CellTiter-Glo reagent, which produces luminescence proportional to the amount of ATP present (indicating viable cell mass). Measure luminescence after 10 minutes.
- **Analysis:** Calculate IC₅₀ values using non-linear regression software [2].

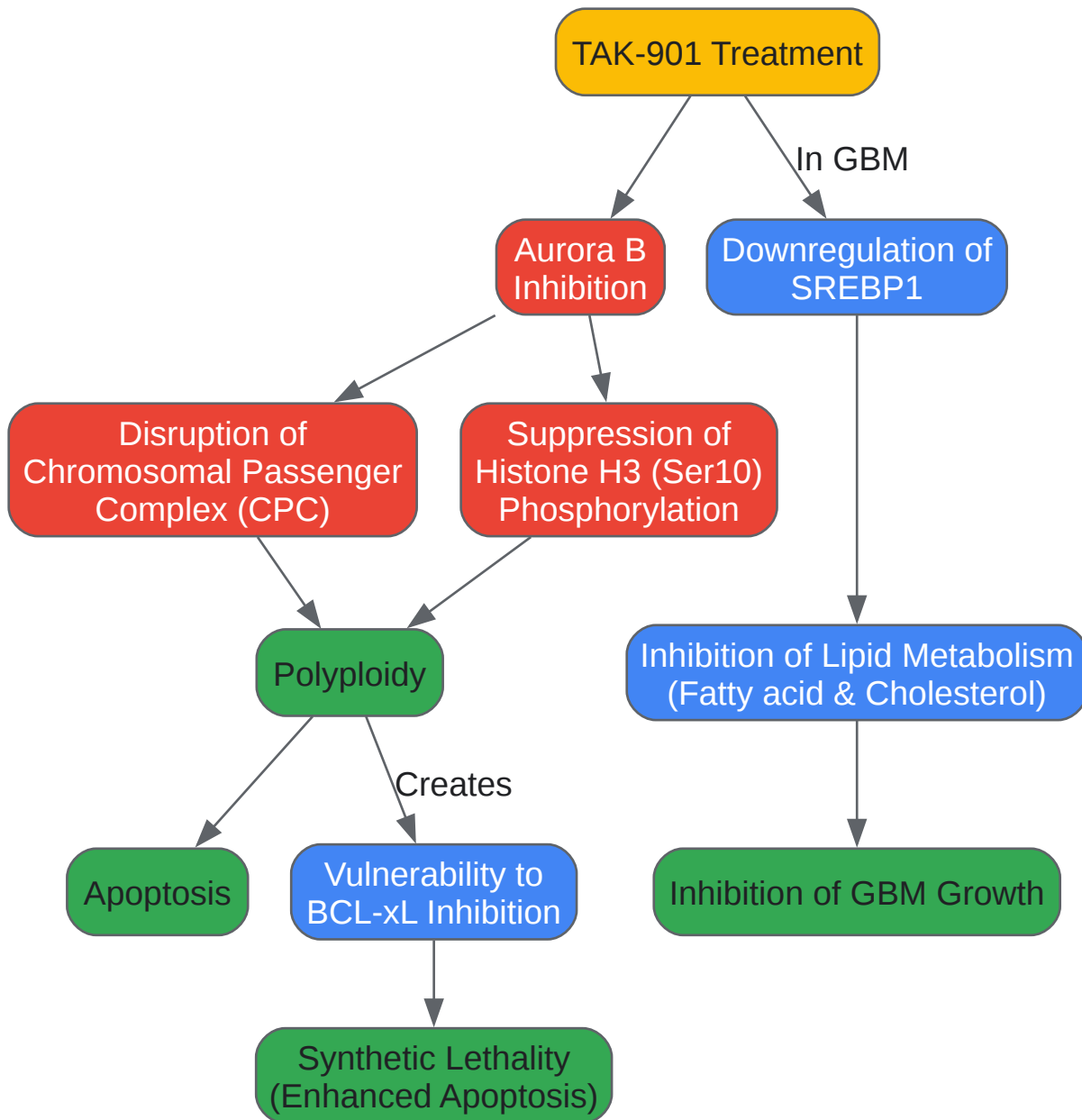
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of **TAK-901** on the cell cycle, typically leading to G2/M arrest and polyploidy.

- **Treatment:** Treat cells (e.g., HCT116) with **TAK-901** (e.g., 20 nM) or vehicle for 24 hours.
- **Harvesting & Fixation:** Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight.
- **Staining:** Wash fixed cells and resuspend in a propidium iodide (PI) staining solution containing RNase A.
- **Analysis:** Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate analysis software [2].

Mechanism of Action and Research Pathways

The following diagram illustrates the primary mechanism of **TAK-901** and its downstream cellular effects, integrating findings from recent studies.



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Based on the gathered information, here are answers to potential FAQs that researchers might have:

- **What is the clinical status of TAK-901?** TAK-901 has been evaluated in a Phase I clinical trial (NCT00923351) for patients with advanced solid tumors or lymphoma [3]. The trial was completed, and no further development has been reported, indicating that its clinical development was likely halted.

- **What is a key combination therapy suggested for TAK-901?** A 2017 study identified a synthetic lethal interaction where polyploid cells induced by **TAK-901** become highly vulnerable to BCL-xL inhibition (e.g., by ABT-263) [4]. This suggests that combining an Aurora B inhibitor like **TAK-901** with a BCL-xL inhibitor could be a potent strategy to enhance cancer cell killing.
- **Does TAK-901 have activity beyond cell cycle inhibition?** Yes. A 2022 study in glioblastoma (GBM) found that **TAK-901**'s antitumor activity is also linked to the suppression of a key metabolic regulator, SREBP1, and the subsequent inhibition of lipid metabolism pathways crucial for GBM growth [5].

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